N-Formyl Maraviroc-d6

Mass Spectrometry Stable Isotope Labeling Internal Standard

Reliable quantification of N-Formyl Maraviroc impurity requires an internal standard that mirrors the analyte’s chromatographic and ionization behavior. Generic deuterated Maraviroc fails due to retention time and ionization differences. N-Formyl Maraviroc-d6 is the designated deuterated impurity standard: - 6 Da mass shift ensures complete LC-MS/MS resolution with no isotopic interference - Matched physicochemical properties correct for matrix effects, recovery variations, and ion suppression per FDA Bioanalytical Method Validation guidelines - >98% isotopic enrichment; stable under thermal, oxidative, and photolytic stress for robust stability-indicating methods

Molecular Formula C30H41F2N5O2
Molecular Weight 547.724
CAS No. 1346597-31-6
Cat. No. B584407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Maraviroc-d6
CAS1346597-31-6
Synonyms4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; 
Molecular FormulaC30H41F2N5O2
Molecular Weight547.724
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C
InChIInChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3
InChIKeyVOAHTIZOTHESLT-KFMTUYIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl Maraviroc-d6: Deuterated Impurity Standard


N-Formyl Maraviroc-d6 is a stable isotope-labeled analog of N-Formyl Maraviroc, an identified impurity of the CCR5 antagonist Maraviroc (UK-427857) [1]. The compound features six deuterium atoms incorporated at the isopropyl group of the triazole moiety [2], resulting in a molecular mass increase of approximately 6 Da relative to the non-deuterated N-Formyl Maraviroc (CAS 1346597-44-1, MW ~541.7 Da). The compound is primarily utilized as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays for the accurate quantification of Maraviroc and its related impurities in biological matrices and pharmaceutical formulations [3].

Why N-Formyl Maraviroc-d6 Substitution Fails


Generic substitution of deuterated Maraviroc internal standards fails because different isotopically labeled forms serve distinct analytical purposes. N-Formyl Maraviroc-d6 is a deuterated impurity standard, whereas Maraviroc-d6 (CAS 1033699-22-7) is a deuterated API standard. Interchanging these compounds in an LC–MS/MS workflow introduces systematic quantification errors. The formyl modification alters chromatographic retention time and ionization efficiency relative to the parent Maraviroc [1], while the deuterium labeling corrects for matrix effects and ion suppression specific to the N-Formyl impurity [2]. Using Maraviroc-d6 to quantify N-Formyl Maraviroc fails to match the analyte's exact physicochemical behavior during sample extraction and ionization, compromising analytical accuracy and invalidating method performance parameters established per FDA Bioanalytical Method Validation guidelines [3].

N-Formyl Maraviroc-d6 Differentiation Evidence


Mass Spectrometric Differentiation

N-Formyl Maraviroc-d6 possesses a unique molecular weight (MW 547.71 Da) that is distinct from both N-Formyl Maraviroc (MW ~541.7 Da) and the commonly used API internal standard Maraviroc-d6 (MW 519.70 Da). This 6 Da mass shift relative to the non-deuterated N-Formyl impurity and a ~28 Da mass difference from Maraviroc-d6 enables complete chromatographic and mass spectrometric resolution in MRM-based LC–MS/MS assays [1]. The isotopic purity exceeds 98%, as reported by vendor technical datasheets, minimizing cross-talk between analyte and IS channels [2].

Mass Spectrometry Stable Isotope Labeling Internal Standard

Isotopic Enrichment and Purity Specification

N-Formyl Maraviroc-d6 is supplied with a specified isotopic enrichment of >98% [1]. This contrasts with non-deuterated N-Formyl Maraviroc (CAS 1346597-44-1) which contains 0% deuterium incorporation. The high isotopic purity minimizes the presence of unlabeled N-Formyl Maraviroc (d0) in the internal standard preparation, which would otherwise contribute to the measured analyte signal and artificially inflate reported impurity concentrations [2]. No comparable enrichment specification is provided for the parent impurity standard.

Isotopic Enrichment Analytical Reference Standard Method Validation

Functional Application Specificity

N-Formyl Maraviroc-d6 is exclusively designated as a labelled impurity of Maraviroc, intended for use as an internal standard in assays quantifying N-Formyl Maraviroc (CAS 1346597-44-1) [1]. In contrast, Maraviroc-d6 (CAS 1033699-22-7) is designated as an internal standard for the quantification of the active pharmaceutical ingredient (API) Maraviroc . This application bifurcation is critical because the N-Formyl impurity exhibits distinct chromatographic retention and ionization behavior from Maraviroc [2]. Using the wrong internal standard violates the principle of analyte-IS co-elution and similar matrix effects, a cornerstone of robust LC-MS/MS method validation [3].

Impurity Profiling Pharmaceutical Analysis Regulatory Compliance

N-Formyl Maraviroc-d6 Analytical Applications


Impurity Quantification in API and Dosage Forms

N-Formyl Maraviroc-d6 serves as the optimal internal standard for LC–MS/MS methods developed to monitor N-Formyl Maraviroc impurity levels in Maraviroc active pharmaceutical ingredient (API) and drug products [1]. Its matched physicochemical properties ensure accurate correction for matrix effects and recovery variations during sample preparation, enabling compliance with ICH Q3A/Q3B impurity thresholds. The 6 Da mass shift relative to the non-deuterated impurity provides complete chromatographic resolution and eliminates isotopic interference [2].

Stability-Indicating Method Development

As a key impurity that can form under acidic hydrolytic conditions [1], N-Formyl Maraviroc must be monitored during forced degradation studies and long-term stability assessments of Maraviroc drug products. N-Formyl Maraviroc-d6 is the designated internal standard for quantifying this specific degradant in stability-indicating UPLC or LC–MS/MS methods [2]. The deuterated standard's stability under various stress conditions (thermal, oxidative, photolytic) parallels the analyte, ensuring method robustness over extended study durations.

Method Validation for Impurity Profiling

For laboratories validating bioanalytical methods per FDA or EMA guidelines, N-Formyl Maraviroc-d6 provides a traceable, high-purity (>98% isotopic enrichment) internal standard [1]. This enables the demonstration of key validation parameters including precision (≤5.98% intra-assay CV), accuracy (≤10.2% DEV), and matrix effect comparability [2]. Its use is essential when cross-validating impurity assays across different LC-MS/MS platforms or transferring methods between QC and R&D laboratories.

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